molecular formula C14H14N2O3S B15047222 N'-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide

N'-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B15047222
M. Wt: 290.34 g/mol
InChI Key: UDZUZWIERJZKSQ-UHFFFAOYSA-N
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Description

N′-[(3-Methoxyphenyl)methylidene]benzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of benzenesulfonohydrazide with 3-methoxybenzaldehyde. This compound belongs to a class of sulfonohydrazides characterized by a sulfonyl hydrazone (-SO₂-NH-N=CH-) backbone, which confers diverse biological and chemical properties, including enzyme inhibition, antitumor activity, and corrosion inhibition . The 3-methoxyphenyl substituent distinguishes it from other analogues, influencing its electronic, steric, and solubility profiles. Below, we present a detailed comparison with structurally similar compounds, emphasizing synthesis, physicochemical properties, and bioactivity.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O3S/c1-19-13-7-5-6-12(10-13)11-15-16-20(17,18)14-8-3-2-4-9-14/h2-11,16H,1H3

InChI Key

UDZUZWIERJZKSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N’-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N’-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The methoxy group and the sulfonohydrazide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most derivatives are synthesized via ethanol-mediated condensation under reflux (1–7 hours). Yields vary significantly (59–82%) depending on steric and electronic effects of substituents .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance crystallinity and stability, while methoxy groups improve solubility in polar solvents .
Physicochemical Properties

Table 2: Physical and Spectral Properties

Compound Name Melting Point (°C) Spectral Data (¹H NMR, HRMS) Reference
N′-[(3-Methoxyphenyl)methylidene]benzenesulfonohydrazide N/A N/A [Current]
N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide (3a) N/A δ 8.40 (s, 1H, CH=N), 8.25–7.50 (Ar-H)
4-Methoxy-N′-[(5-methoxy-1H-indol-3-yl)methylidene]benzenesulfonohydrazide 153–154 δ 11.1 (s, 1H, NH), 8.30 (s, 1H, CH=N)
N′-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide (5l) 158–159 δ 8.30 (s, 1H, CH=N), 7.80–7.20 (Ar-H)
N′-[(3-Methoxyphenyl)methylidene]-2-(ethylsulfanyl)benzohydrazide N/A δ 8.20 (s, 1H, CH=N), 2.90 (q, CH₂CH₃)

Key Observations :

  • Melting Points : Chloro and nitro derivatives exhibit higher melting points (158–159°C) compared to methoxy analogues, likely due to stronger intermolecular interactions .
  • Spectral Signatures : The hydrazone proton (CH=N) resonates at δ 8.20–8.40 ppm in ¹H NMR, while NH protons appear as broad singlets at δ 11.1–11.7 ppm .

Table 3: Bioactivity Comparison

Compound Name Activity (IC₅₀/Inhibition) Target/Application Reference
N′-[(3-Methoxyphenyl)methylidene]benzenesulfonohydrazide N/A Potential enzyme inhibition [Current]
N′-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide (5l) 45% AChE inhibition Neurodegenerative diseases
2-Cyclohexyl-N-[(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2) IC₅₀ = 25.6 ± 0.07 µM HER-2+ breast cancer (SKBr-3)
MBSH (N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide) 85% corrosion inhibition XC38 steel in HCl
N′-[(2-Nitrophenyl)methylidene]benzenesulfonohydrazide Selective As³⁺ sensing Environmental monitoring

Key Observations :

  • Antitumor Activity : Methoxyphenyl-containing thiosemicarbazones (e.g., C2) exhibit potent activity against HER-2+ breast cancer cells (IC₅₀ = 25.6 µM), outperforming 5-fluorouracil .
  • Corrosion Inhibition: Sulfonohydrazides with dimethylamino groups (MBSH) demonstrate high efficiency (85%) in acidic environments, attributed to adsorption on metal surfaces .
Structure-Activity Relationships (SAR)
  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility and bioavailability but may reduce thermal stability. Methoxy derivatives are prioritized for drug design due to favorable pharmacokinetics .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve enzyme inhibition and corrosion resistance but may increase cytotoxicity .
  • Bulkier Substituents (e.g., benzylpiperidinyl) : Reduce activity due to steric hindrance, as seen in lower yields and bioactivity for piperidine-containing derivatives .

Biological Activity

N'-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-methoxyacetophenone and benzenesulfonylhydrazide. The reaction is conducted in methanol under reflux conditions, followed by crystallization to yield pure compounds. The melting point of the synthesized compound is reported to be in the range of 491-493 K .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting enzymatic activity.
  • Antimicrobial Activity : It disrupts microbial cell membranes and interferes with essential cellular processes, leading to antimicrobial effects against various pathogens .
  • Antitumor Activity : Recent studies suggest that derivatives of sulfonylhydrazones exhibit antiproliferative effects against cancer cell lines, including colon carcinoma (HCT-116), indicating potential as anticancer agents .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The minimal inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values ranging from 7.81 to 15.62 µg/mL against various bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
247.81Staphylococcus aureus
2515.62Escherichia coli

Anticancer Activity

The compound has demonstrated promising anticancer properties through its ability to induce apoptosis and inhibit angiogenesis in cancer cells. In vitro studies have shown that it can selectively target cancer cell lines while exhibiting low toxicity toward normal cells .

Case Studies

  • Antimicrobial Efficacy : A study assessed a series of benzenesulfonyl hydrazones, including this compound, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than those observed for standard antibiotics like ciprofloxacin .
  • Antitumor Potential : Research indicated that derivatives based on sulfonylhydrazones showed selective cytotoxicity against HCT-116 cells, with some derivatives exhibiting enhanced binding affinity to phosphoinositide 3-kinase α (PI3Kα), a critical target in cancer therapy .

Q & A

Q. What are the standard synthetic methodologies for preparing N'-[(3-methoxyphenyl)methylidene]benzenesulfonohydrazide?

The compound is synthesized via a condensation reaction between 3-methoxybenzaldehyde and benzenesulfonohydrazide. Key steps include:

  • Reagent ratio : 1:1 molar ratio of aldehyde to sulfonohydrazide in methanol or ethanol .
  • Reaction conditions : Reflux for 3–4 hours under inert atmosphere, followed by cooling to precipitate the product .
  • Purification : Recrystallization from methanol or ethanol yields crystals suitable for X-ray analysis .
  • Yield optimization : Adjusting solvent polarity (e.g., using chloroform or ethyl acetate) can improve yields up to 76–91% .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the imine (-CH=N-) linkage and aromatic proton environments. Discrepancies in chemical shifts (e.g., sulfonamide protons at δ 10.5–11.5 ppm) require cross-validation with HRMS .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/nP2_1/n) are resolved using SHELXL for refinement. Parameters like unit cell dimensions (a=10.8672A˚,β=104.3a = 10.8672 \, \text{Å}, \beta = 104.3^\circ) and hydrogen-bonding networks are critical .
  • Mass spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/zm/z 317.0824) .

Q. What are the primary research applications of this compound?

  • Heavy metal sensing : Fabricated onto glassy carbon electrodes with Nafion, it detects Pb2+^{2+} and Hg2+^{2+} with sensitivities up to 949 pA/μM and LODs of 10 pM .
  • Biological activity : Schiff base derivatives exhibit antimicrobial and anticancer properties, validated via in vitro assays (e.g., enoyl-ACP reductase inhibition) .
  • Corrosion inhibition : Derivatives like MBSH show adsorption on metal surfaces, modeled via Langmuir isotherms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in 1H^1H NMR signals (e.g., methoxy vs. hydroxyl protons) are addressed by:
    • Variable-temperature NMR : Resolves dynamic effects in solution .
    • DFT calculations : Compare experimental and computed chemical shifts (e.g., B3LYP/6-311G++(d,p)) to validate tautomeric forms .
    • Cross-crystallization : Obtain polymorphs to confirm solid-state conformation .

Q. What challenges arise in crystallographic analysis, and how are they mitigated?

  • Data collection : High-resolution (<1.0A˚<1.0 \, \text{Å}) data is preferred to resolve disorder in the methoxyphenyl group.
  • Refinement : SHELXL’s constraints (e.g., DFIX, SIMU) model thermal motion and hydrogen bonding. For twinned crystals, HKLF5 format in SHELXTL improves data integration .
  • Validation : PLATON’s ADDSYM detects missed symmetry, while Mercury visualizes π-π stacking (3.5–4.0 Å distances) .

Q. How do computational studies enhance understanding of this compound’s reactivity?

  • DFT and NBO analysis : Predict charge distribution (e.g., sulfonamide O atoms as nucleophilic sites) and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) for redox behavior .
  • Molecular docking : Screens derivatives for binding to targets like HER-2 (docking scores ≤ -8.5 kcal/mol) .
  • MD simulations : Assess stability in aqueous media (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) increase imine formation rates but may reduce crystallinity.
  • Catalysis : Trace acetic acid accelerates condensation (yield increase from 59% to 76%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. What strategies are used to design derivatives for targeted applications?

  • Electrochemical sensors : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance metal ion selectivity. For example, NBBSH derivatives detect Hg2+^{2+} via sulfonohydrazide-thiol coordination .
  • Anticancer agents : Hybridize with indole or donepezil moieties to improve blood-brain barrier penetration .

Q. How are contradictions in bioactivity data analyzed?

  • Dose-response curves : IC50_{50} values for antimicrobial activity (e.g., 12.5–50 μg/mL) are compared across cell lines (e.g., S. aureus vs. E. coli) to assess selectivity .
  • Redox profiling : ROS generation (measured via DCFH-DA assay) correlates with cytotoxicity in cancer cells (R2^2 > 0.90) .

Q. What methodologies are employed in sensor fabrication?

  • Electrode modification : Drop-casting 5 μL of 1 mM compound solution onto GCE, followed by Nafion coating (0.5% w/v) to enhance adhesion .
  • Calibration : Linear ranges (100 pM–100 mM) are established via I-V curves in PBS (pH 7.4). Selectivity is tested against 10+ interfering ions (e.g., Na+^+, Cu2+^{2+}) .

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